molecular formula C11H15NO2 B1504278 3-Amino-4-phenylpentanoic acid CAS No. 773122-15-9

3-Amino-4-phenylpentanoic acid

Cat. No.: B1504278
CAS No.: 773122-15-9
M. Wt: 193.24 g/mol
InChI Key: AQAKDXPQJWVYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These include derivatives with variations in chain length, substituents, and functional groups, such as hydroxyl or halogen modifications. Key analogues analyzed include:

  • 3-Amino-4-methylpentanoic acid (CAS 5699-54-7)
  • 3-Amino-4-phenylbutanoic acid (CAS 15099-85-1)
  • (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (synthetic intermediate for bioactive peptides)
  • (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (fluorinated derivative)

Properties

CAS No.

773122-15-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-4-phenylpentanoic acid

InChI

InChI=1S/C11H15NO2/c1-8(10(12)7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)

InChI Key

AQAKDXPQJWVYRG-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(CC(=O)O)N

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Substituents Chain Length Key Features
3-Amino-4-methylpentanoic acid C₆H₁₃NO₂ Methyl at C4, amino at C3 Pentanoic Beta-amino acid, leucine isomer
3-Amino-4-phenylbutanoic acid C₁₀H₁₃NO₂ Phenyl at C4, amino at C3 Butanoic Shorter chain, aromatic substituent
4-Amino-3-hydroxy-5-phenylpentanoic acid C₁₁H₁₅NO₃ Phenyl at C5, hydroxyl at C3, amino at C4 Pentanoic Diastereoselective synthesis
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ 4-Fluorophenyl at C3, amino at C4 Butanoic Fluorine enhances electronegativity

Physical and Chemical Properties

Compound Name Molecular Weight CAS Number Melting Point (°C) Solubility Stability
3-Amino-4-methylpentanoic acid 131.18 5699-54-7 Not reported Soluble in DMSO Stable at -20°C for 3 years
3-Amino-4-phenylbutanoic acid 179.22 15099-85-1 270–275 (dec.) Not reported Likely hygroscopic
4-Amino-3-hydroxy-5-phenylpentanoic acid 209.24 204195-38-0 Not reported Lab solvents Chirality-dependent stability
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 197.21 Not provided Not reported Likely polar Fluorine enhances metabolic resistance

Research Findings and Challenges

  • Stereochemical Complexity: Diastereoselective synthesis of hydroxy-containing analogues (e.g., 4-Amino-3-hydroxy-5-phenylpentanoic acid) requires precise chiral control, impacting biological activity .
  • Structural Optimization : Substituting methyl with phenyl or halogen groups alters hydrophobicity and electronic effects, influencing interactions with biological targets .

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